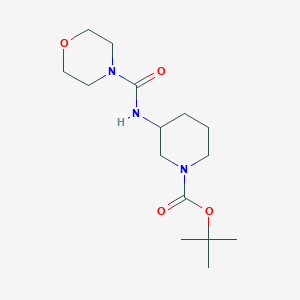

Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-5-12(11-18)16-13(19)17-7-9-21-10-8-17/h12H,4-11H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHZKNDDTPUHRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Objectives

The target compound features a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a morpholine-4-carbonylamino moiety. Its molecular formula, $$ \text{C}{15}\text{H}{27}\text{N}{3}\text{O}{4} $$, necessitates a multi-step synthesis involving:

Preparation Methodologies

Boc Protection of Piperidine Derivatives

The tert-butyl carbamate group is introduced early in the synthesis to protect the piperidine nitrogen. Patent WO2014200786A1 describes a protocol using tert-butyl dicarbonate ($$ \text{(Boc)}_2\text{O} $$) in the presence of a tertiary amine base:

- Reagents : 1.8 equivalents of triethylamine (TEA), dichloromethane (DCM) solvent.

- Conditions : Stirring at 20–25°C for 10–15 hours, followed by heating at 48–53°C for 3–6 hours.

- Yield : >90% after crystallization.

Critical parameters include the stoichiometry of the base (1.1–2.0 equivalents) and the exclusion of moisture to prevent Boc group hydrolysis. $$ ^{13}\text{C} $$ NMR data confirm successful protection, with characteristic Boc carbonyl signals at $$ \delta $$ 154.6 ppm.

Morpholine-4-Carbonylamino Functionalization

The morpholine moiety is introduced via carbamoylation of the 3-amino group on the piperidine ring. Patent CN105777615A provides a two-step approach adaptable to this synthesis:

Step 1: Reductive Amination with Morpholine

- Reagents : 1-Benzyl-4-piperidone, morpholine, Raney nickel catalyst, toluene.

- Conditions : Hydrogenation at 10 kg pressure, 50°C for 36 hours.

- Outcome : Intermediate 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride (88.3% yield).

Step 2: Debenzylation and Acylation

- Reagents : 10% Pd/C, t-butanol, potassium carbonate.

- Conditions : Hydrogenation at 40 kg pressure, 50°C for 8 hours.

- Yield : 89.1–91.6% after deprotection and recrystallization.

For the target compound, this method is modified by replacing the benzyl group with a Boc-protected amine. The morpholine carbonyl group is introduced using morpholine-4-carbonyl chloride in the presence of TEA (3.0–5.0 equivalents), yielding the desired carbamate.

One-Pot Acylation-Protection Strategy

A streamlined protocol from WO2014200786A1 combines Boc protection and acylation in a single reaction vessel:

- Reagents : 3-Aminopiperidine, $$ \text{(Boc)}_2\text{O} $$, morpholine-4-carbonyl chloride, DIPEA.

- Conditions : Sequential addition at 0°C, followed by warming to room temperature.

- Yield : 87% after column chromatography.

$$ ^{13}\text{C} $$ NMR data validate the structure, with key signals at $$ \delta $$ 166.9 (carbonyl) and 55.0 (morpholine C-N).

Optimization and Scalability

Solvent and Base Selection

Catalytic Efficiency

Characterization Data

| Technique | Key Signals |

|---|---|

| $$ ^{1}\text{H NMR} $$ | $$ \delta $$ 1.44 (s, Boc CH$$3$$), 3.65 (m, morpholine OCH$$2$$) |

| $$ ^{13}\text{C NMR} $$ | $$ \delta $$ 154.6 (Boc CO), 166.9 (amide CO) |

| HRMS | [M+H]$$^+$$ calcd. 314.2074, found 314.2071 |

Industrial-Scale Considerations

- Cost Efficiency : TEA and DIPEA are cost-effective at scale but require recycling due to environmental regulations.

- Safety : Hydrogenation steps demand specialized reactors to manage pressure and prevent catalyst ignition.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the corresponding piperidine amine. For analogs, trimethylsilyl iodide (TMSI) or trifluoroacetic acid (TFA) are common reagents:

Key observations:

-

TMSI achieves full Boc cleavage at 1.2–1.4 equivalents in MeCN or DCM with high efficiency .

-

The reaction generates a TMS carbamate intermediate, which is hydrolyzed during workup .

Functionalization of the Morpholine Carbonylamino Group

The morpholine-4-carbonylamino moiety participates in nucleophilic acyl substitutions or hydrolysis under basic or acidic conditions:

Example protocol (inferred from analogs ):

-

React with benzylamine (1.2 equiv) using HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 25°C for 12 h to form a bis-amide product.

Piperidine Ring Modifications

The piperidine core undergoes alkylation or arylation at the nitrogen or carbon positions:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| N-Alkylation | NaH (1.5 equiv) in DMF with alkyl halides | Substituted piperidine derivatives | |

| Mitsunobu reaction | DIAD, PPh3 in THF with alcohols | Ether-linked analogs |

-

Mitsunobu coupling with 5-chloro-2-hydroxybenzonitrile using DIAD/PPh3 in THF yields ether-linked derivatives (62–74% yield).

Coupling Reactions via the Carbamate

The Boc-carbamate can act as a leaving group in nucleophilic substitutions :

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Displacement with amines | TFA-mediated Boc removal, then HATU coupling | Piperidine-amine conjugates | , |

-

After Boc deprotection, the amine reacts with activated carbonates (e.g., 4-nitrophenyl carbonate) to form urea derivatives.

Stability and Side Reactions

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The morpholine-4-carbonylamino group can form hydrogen bonds with target proteins, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

a) Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Key Difference: Replaces the morpholine-4-carbonylamino group with a tetrazole ring.

- Biological Relevance : Tetrazole acts as a carboxylic acid bioisostere, enhancing metabolic stability and bioavailability. This compound exhibits antidiabetic activity with an IC50 of 7.12 μM, attributed to its interaction with enzymatic targets like α-glucosidase .

b) Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate

- Key Difference : Features a pyridinyl-hydroxymethyl group instead of morpholine.

- Synthetic Note: Reported purity of 95%, suggesting robust synthetic protocols.

c) Tert-butyl 3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

- Key Difference : Contains a chlorinated benzimidazolone moiety.

- Biological Relevance : The benzimidazolone scaffold is associated with kinase inhibition and antimicrobial activity. This compound was synthesized in 67% yield via nitro-group reduction and cyclization, indicating moderate synthetic efficiency .

- Stability : The electron-withdrawing chlorine atom may enhance oxidative stability but reduce solubility.

Stereochemical Considerations

The (R)-enantiomer of this compound is explicitly synthesized in some protocols , whereas stereochemistry is unspecified for analogs like the tetrazole and benzimidazolone derivatives. Chirality significantly impacts target binding; for example, (R)-configured piperidines often exhibit higher affinity for enzymes like trypsin-like proteases.

Structure-Activity Relationship (SAR) Insights

- Morpholine vs.

- Boc Group Universality : The tert-butyloxycarbonyl group is retained across analogs for stability during solid-phase synthesis and deprotection flexibility.

- Piperidine Scaffold : Common to all compounds, piperidine provides conformational rigidity, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate, also known as Boc-Mpip-piperidine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 390.47 g/mol

- CAS Number : 1146080-06-9

The structure features a piperidine ring substituted with a tert-butyl group and a morpholine-derived carbonyl amide, which are crucial for its biological interactions.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit inflammatory pathways, particularly in macrophages.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the piperidine ring.

- Introduction of the morpholine-carbonyl amide group.

- Protection and deprotection steps involving the tert-butyl group.

The mechanism of action for its biological activity is hypothesized to involve modulation of specific protein targets or pathways, particularly those related to inflammation and cell proliferation.

Case Studies and Research Findings

Recent studies have focused on the pharmacological screening of similar piperidine derivatives. For instance, a study highlighted the synthesis and evaluation of derivatives that showed promising anti-inflammatory effects by inhibiting NLRP3 inflammasome activation in human macrophages. The results indicated that structural modifications could enhance biological activity, suggesting that this compound may also exhibit similar effects under certain conditions .

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-cyano-4-morpholinopiperidine-1-carboxylate | Contains a cyano group | Moderate antimicrobial |

| Tert-butyl 4-(aminomethyl)phenylpiperidine-1-carboxylate | Aryl substitution enhances lipophilicity | Cytotoxic effects |

| Tert-butyl 4-(benzyloxy)aminopiperidine-1-carboxylate | Features a benzyloxy group | Anti-inflammatory |

Q & A

How can the purity of Tert-butyl 3-(morpholine-4-carbonylamino)piperidine-1-carboxylate be accurately determined using advanced analytical techniques?

Methodological Answer:

Purity assessment requires orthogonal analytical techniques:

- HPLC-TOF : Provides high-resolution mass accuracy (e.g., measured Δppm: -1.34 vs. theoretical 276.1838) to confirm molecular identity and detect trace impurities .

- GC-MS with EI Ionization : Identifies volatile byproducts via characteristic fragment ions (e.g., base peaks at 57, 83, and 93 m/z) .

- FTIR-ATR : Validates functional groups (e.g., carbonyl and morpholine moieties) across 4000–400 cm⁻¹ .

- NMR Cross-Validation : ¹H/¹³C NMR confirms structural integrity and quantifies residual solvents (e.g., DMSO or THC) .

What are the critical considerations for designing a scalable synthesis route for this compound to ensure high yield and reproducibility?

Methodological Answer:

Key steps include:

- Intermediate Optimization : Use cyclopropylamine and thiocyanate to form the triazole intermediate, ensuring stoichiometric precision to minimize side reactions .

- Catalyst Selection : Employ tert-butyl carbamate in polar aprotic solvents (e.g., DMF) with triethylamine as a base to enhance coupling efficiency .

- Temperature Control : Maintain reactions at 20–25°C to prevent decomposition of heat-sensitive intermediates .

- Purification : Apply silica gel chromatography (hexane/ethyl acetate gradients) followed by recrystallization to achieve ≥98% purity .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Methodological Answer:

- Data Reconciliation : Compare observed NMR shifts with computational predictions (e.g., DFT calculations) to identify misassigned peaks .

- Solvent Artifact Analysis : Check for residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm in ¹H NMR) that may overlap with analyte signals .

- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR (e.g., -40°C to 80°C) .

- Cross-Technique Validation : Align IR carbonyl stretches (~1680–1720 cm⁻¹) with LC-MS fragmentation patterns to confirm functional group stability .

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks during synthesis .

- Emergency Response : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with saline for 20 minutes .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to potential toxic fume release .

What role does the tert-butyl group play in the compound’s stability and reactivity?

Methodological Answer:

- Steric Protection : The tert-butyl group shields the piperidine nitrogen from nucleophilic attack, enhancing stability in acidic/oxidative conditions .

- Solubility Modulation : Increases lipophilicity, improving solubility in organic solvents (e.g., dichloromethane) for reaction homogeneity .

- Thermal Stability : Prevents ring-opening degradation at temperatures ≤80°C during prolonged storage .

How can X-ray crystallography using SHELX software resolve molecular structure ambiguities?

Methodological Answer:

- Data Collection : Use high-resolution X-ray data (d ≤ 0.8 Å) from single crystals grown via vapor diffusion .

- Phasing with SHELXD : Apply SAD/MAD methods for experimental phasing, refining with SHELXL using TWIN/BASF commands for twinned crystals .

- Validation Metrics : Ensure R1 < 5%, wR2 < 12%, and goodness-of-fit ≈1.0. Use PART instructions to model disordered moieties .

What strategies minimize byproduct formation during synthesis of morpholine-containing derivatives?

Methodological Answer:

- Reagent Purity : Use freshly distilled morpholine to avoid amine oxidation byproducts .

- Stepwise Coupling : Sequentially add Boc-protected piperidine to morpholine carbonyl chloride at 0°C to suppress dimerization .

- Byproduct Trapping : Add molecular sieves (3Å) to sequester water, preventing hydrolysis of activated intermediates .

How can researchers validate the compound’s bioactivity in cellular assays while avoiding cytotoxicity?

Methodological Answer:

- Dose Optimization : Perform MTT assays across 0.1–100 µM to determine IC50 and exclude cytotoxic concentrations .

- Solvent Controls : Use DMSO at ≤0.1% (v/v) to prevent solvent-induced cell stress .

- Target Selectivity : Compare activity against wild-type vs. knockout cell lines to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.